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Compound of Interest

Compound Name: (S)-Baxdrostat

Cat. No.: B12409782

An In-depth Technical Guide for Researchers and Drug Development Professionals

(S)-Baxdrostat, also known as CIN-107 and formerly RO6836191, is a potent and highly
selective inhibitor of aldosterone synthase (CYP11B2).[1][2] This novel therapeutic agent
represents a significant advancement in the treatment of resistant hypertension and other
conditions driven by excess aldosterone.[3][4] Its mechanism of action, which directly targets
the synthesis of aldosterone without significantly affecting cortisol production, offers a
promising approach for managing cardiovascular and renal diseases.[1][4] This technical guide
provides a comprehensive overview of the discovery, mechanism of action, and synthetic
pathway of (S)-Baxdrostat.

Discovery and Mechanism of Action

The discovery of (S)-Baxdrostat was driven by the need for a therapeutic agent that could
overcome the limitations of existing treatments for hypertension, particularly resistant
hypertension, which is often associated with elevated aldosterone levels.[5] While
mineralocorticoid receptor antagonists are available, they can be associated with side effects
due to their non-specific hormonal activity.[5] The development of a selective aldosterone
synthase inhibitor was therefore a key objective.

(S)-Baxdrostat selectively inhibits CYP11B2, the enzyme responsible for the final step in
aldosterone biosynthesis.[1] This selectivity is crucial, as the closely related enzyme 11[3-
hydroxylase (CYP11B1), which is essential for cortisol synthesis, shares a high degree of
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homology with CYP11B2.[6] (S)-Baxdrostat has demonstrated over 100-fold selectivity for
CYP11B2 over CYP11B1, a key feature that minimizes the risk of adrenal insufficiency.[2][6]

The inhibition of aldosterone synthesis by (S)-Baxdrostat leads to a reduction in aldosterone
levels in the blood and urine.[1] This, in turn, promotes sodium and water excretion, leading to
a decrease in blood volume and, consequently, a reduction in blood pressure.[3] Clinical
studies have shown that (S)-Baxdrostat effectively lowers blood pressure in patients with
resistant hypertension.[7][8]

Signaling Pathway of Aldosterone Synthesis and
Inhibition by (S)-Baxdrostat

The following diagram illustrates the renin-angiotensin-aldosterone system (RAAS) and the
specific point of intervention by (S)-Baxdrostat.
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Mechanism of Action of (S)-Baxdrostat
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Pharmacological and Pharmacokinetic Profile

Clinical trials have provided valuable data on the pharmacological and pharmacokinetic

properties of (S)-Baxdrostat.

: hibi -

Target Parameter Value Reference
CYP11B2
(Aldosterone IC50 0.063 uM [9]
Synthase)
CYP11B1 (11p-

IC50 >10 uM [9]
Hydroxylase)
Selectivity )

Ratio >100-fold [2][6]
(CYP11B1/CYP11B2)

Pharmacokinetic Parameters in Healthy Volunteers

(Phase 1)
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Aldostero
Cmax Half-life ne Cortisol Referenc
Dose Tmax (hr) .
(ng/mL) (hr) Reductio Levels e
n
No
2.0(1.0- Dose- o
0.5mg 42+15 29.8+6.9 significant [10]
4.0) dependent
change
No
2.0 (1.0- Dose- o
1.5 mg 13.1+45 29.2+5.6 significant [10]
4.0) dependent
change
No
2.5 (1.0- Dose- o
2.5mg 219+7.8 31.0+7.4 significant [10]
4.0) dependent
change
No
3.0 (2.0- Dose- o
5.0 mg 43.8+15.6 26.0+5.2 significant [10]
4.0) dependent
change

Synthesis Pathway of (S)-Baxdrostat

The synthesis of (S)-Baxdrostat involves a multi-step process, with a key enantioselective step
to establish the desired stereochemistry at the C8 position of the tetrahydroisoquinoline core.
The general synthetic strategy is outlined below.

Overall Synthetic Workflow
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Synthetic Workflow for (S)-Baxdrostat

Key Experimental Protocols
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Step 1: Enantioselective Synthesis of (R)-4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-amine

This crucial step establishes the chirality of the final molecule. A common method involves the
condensation of 4-bromo-6,7-dihydroisoquinolin-8(5H)-one with a chiral auxiliary, such as (S)-
tert-butanesulfinamide, followed by diastereoselective reduction and subsequent removal of the
auxiliary.

e Reaction: 4-bromo-6,7-dihydroisoquinolin-8(5H)-one is reacted with (S)-tert-
butanesulfinamide in the presence of a Lewis acid catalyst (e.g., Ti(OEt)4) to form the
corresponding N-sulfinyl imine.

e Reduction: The imine is then reduced with a hydride source, such as sodium borohydride, at
low temperature to stereoselectively form the desired (R)-amine intermediate.

o Deprotection: The tert-butanesulfinyl group is removed under acidic conditions (e.g.,
trifluoroacetic acid in dichloromethane) to yield (R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-
amine.[11]

Step 2: Suzuki Coupling

The aryl bromide intermediate is coupled with a suitable boronic acid or boronate ester to
introduce the quinolinone moiety.

e Reaction: (R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine is coupled with 1-methyl-6-
(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one in the presence
of a palladium catalyst (e.g., Pd(dppf)CI2) and a base (e.g., K2CO3) in a suitable solvent
system (e.g., dioxane/water).[12]

Step 3: Amide Formation

The final step involves the acylation of the primary amine to form the propionamide group.

e Reaction: (R)-6-(8-amino-5,6,7,8-tetrahydroisoquinolin-4-yl)-1-methyl-3,4-dihydroquinolin-
2(1H)-one is reacted with propionyl chloride or propionic anhydride in the presence of a base
(e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane) to afford (S)-
Baxdrostat.[11]
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Experimental Workflow Diagram
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Detailed Synthetic Experimental Workflow

Conclusion

(S)-Baxdrostat is a promising new therapeutic agent for the treatment of resistant
hypertension and other aldosterone-mediated diseases. Its high selectivity for aldosterone
synthase over 11B-hydroxylase provides a favorable safety profile by avoiding interference with
cortisol production. The development of an efficient and stereoselective synthetic route has
been crucial for its clinical advancement. The ongoing and completed clinical trials will further
elucidate the full therapeutic potential of (S)-Baxdrostat in cardiovascular and renal medicine.
This technical guide provides a foundational understanding of the discovery, mechanism of
action, and synthesis of this innovative molecule for professionals in the field of drug
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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